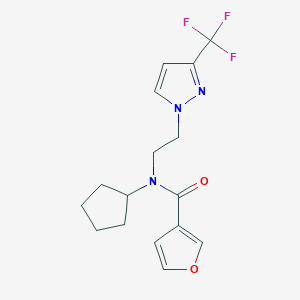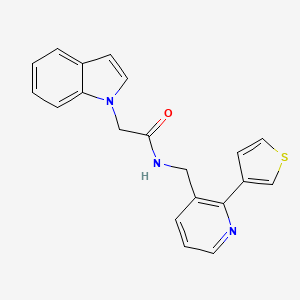
3-aminobutane-1-thiol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminobutane-1-thiol hydrochloride: is an organic compound with the chemical formula C4H11NS·HCl . It is a derivative of butane, featuring an amino group (-NH2) and a thiol group (-SH) attached to the first and third carbon atoms, respectively. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Wirkmechanismus
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Aminobutane-1-thiol hydrochloride . For instance, factors such as pH and temperature could potentially affect its reactivity and stability. Additionally, the presence of other compounds in the environment could influence its interactions with its targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reaction with Sodium Hydrosulfide: One common method for synthesizing thiols involves the reaction of sodium hydrosulfide with an alkyl halide.
Industrial Production Methods: Industrial production of 3-aminobutane-1-thiol hydrochloride often involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity. The compound is typically purified through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, alkoxides.
Major Products:
Disulfides: Formed from oxidation of the thiol group.
Sulfides: Formed from reduction of the thiol group.
Substituted Amines: Formed from nucleophilic substitution of the amino group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity of metal catalysts.
Biology:
Protein Modification: Used in the modification of proteins through thiol-disulfide exchange reactions.
Bioconjugation: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine:
Drug Development: Investigated for its potential use in drug development, particularly in the design of thiol-containing drugs.
Industry:
Vergleich Mit ähnlichen Verbindungen
3-Aminopropane-1-thiol hydrochloride: Similar structure but with one less carbon atom.
2-Aminoethanethiol hydrochloride: Similar structure but with two less carbon atoms.
4-Aminobutane-1-thiol hydrochloride: Similar structure but with the amino group on the fourth carbon atom.
Uniqueness: 3-Aminobutane-1-thiol hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties compared to its analogs. Its combination of an amino and thiol group on a butane backbone makes it particularly useful in applications requiring both nucleophilicity and basicity .
Eigenschaften
IUPAC Name |
3-aminobutane-1-thiol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NS.ClH/c1-4(5)2-3-6;/h4,6H,2-3,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFRQEZGKGFPKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCS)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2983709.png)

![2-methyl-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)oxy]pyridine](/img/structure/B2983712.png)
![Methyl 2-[[3-methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2983714.png)



![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2983721.png)
![2,6-Dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2983724.png)
![8-chloro-1-(3,4-dimethylphenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2983725.png)

![N-([2,2'-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2983729.png)
